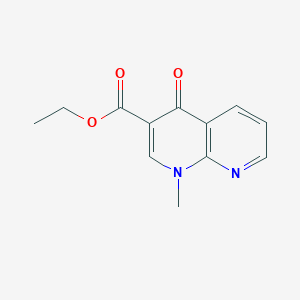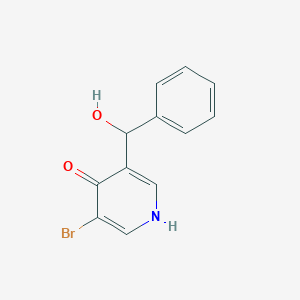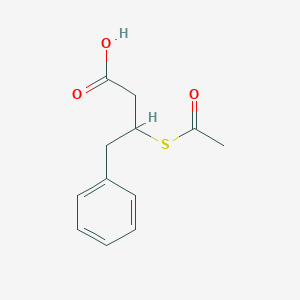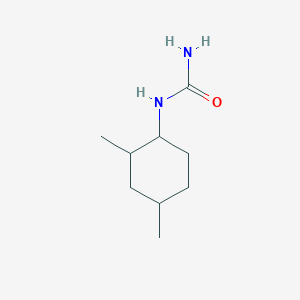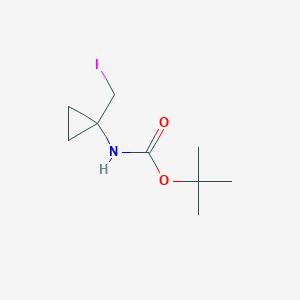
N-Boc-1-(iodomethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-1-(iodomethyl)cyclopropanamine is a chemical compound with the molecular formula C10H18INO2. It is a derivative of carbamate, featuring a tert-butyl group, an iodomethyl group, and a cyclopropyl ring. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Boc-1-(iodomethyl)cyclopropanamine can be synthesized through a multi-step process. One common method involves the reaction of 3-(tert-butoxycarbonylamino)-1-propanol with triphenylphosphine and iodine. The reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, and at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for tert-butyl[1-(iodomethyl)cyclopropyl]carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-1-(iodomethyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-expansion reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of new carbamate derivatives with different functional groups.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Boc-1-(iodomethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl[1-(iodomethyl)cyclopropyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclopropyl ring and iodomethyl group play crucial roles in its reactivity and specificity towards different targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3-iodopropyl)carbamate: Similar structure but with a propyl chain instead of a cyclopropyl ring.
Tert-butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate: Contains an imidazole ring instead of an iodomethyl group.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Features a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
N-Boc-1-(iodomethyl)cyclopropanamine is unique due to the presence of both the cyclopropyl ring and the iodomethyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H16INO2 |
|---|---|
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
tert-butyl N-[1-(iodomethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H16INO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
OUSOUAPLKCOLLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



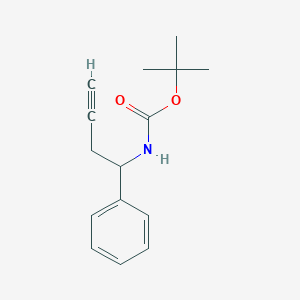
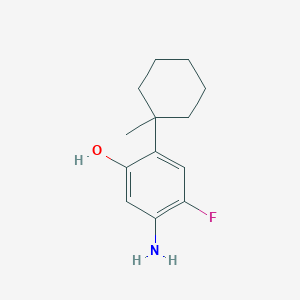

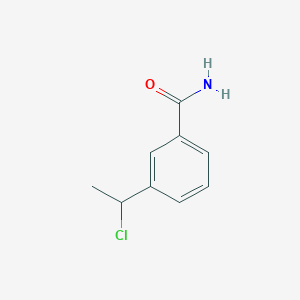
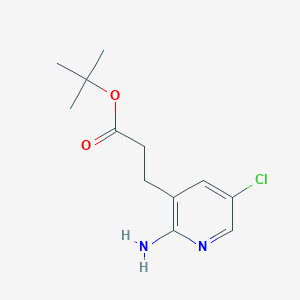
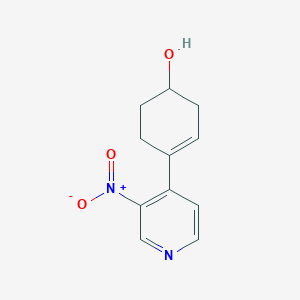
![3-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-1-(p-tolyl)-2-propyn-1-one](/img/structure/B8309510.png)
![5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)
![2-[2-(4-Methylthiophenyl)ethoxy]ethanol](/img/structure/B8309522.png)
